molecular formula C10H12BrClFN B2880576 1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride CAS No. 2503202-52-4

1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2880576
CAS No.: 2503202-52-4
M. Wt: 280.57
InChI Key: UITMKMGDAAUOMW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride involves several steps. One common method includes the reaction of 4-bromo-2-fluoroaniline with cyclobutanone in the presence of a reducing agent to form the cyclobutanamine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride can be compared with similar compounds such as:

    1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine: The non-hydrochloride form of the compound.

    4-Bromo-2-fluoroaniline: A precursor in the synthesis of the compound.

    Cyclobutanone: Another precursor used in the synthesis.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITMKMGDAAUOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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